SPDP-PEG6-NHS ester

Übersicht

Beschreibung

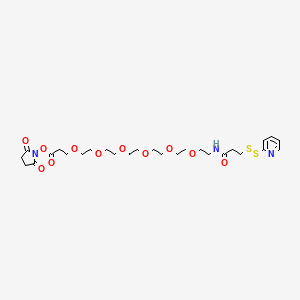

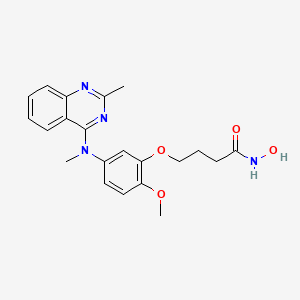

SPDP-PEG6-NHS ester is a PEG-based PROTAC linker . It contains an SPDP crosslinker and an NHS ester . The SPDP crosslinker is reactive toward amine and thiol groups and contains a cleavable disulfide bond . This crosslinker is also membrane permeable which allows for intracellular reactions to take place .

Synthesis Analysis

SPDP-PEG6-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . They exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular formula of SPDP-PEG6-NHS ester is C27H41N3O11S2 . It has a molecular weight of 647.76 g/mol . The structure contains total 85 bond(s); 44 non-H bond(s), 10 multiple bond(s), 28 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 hydroxylamine(s) (aliphatic), 6 ether(s) .Chemical Reactions Analysis

The SPDP crosslinker in SPDP-PEG6-NHS ester is reactive toward amine and thiol groups . The N-hydroxysuccinimide (NHS) ester reacts with free amines to form amide bonds . The 2-pyridyldithio group reacts optimally with sulfhydryls between pH 7 and 8 . The reaction results in displacement of a pyridine-2-thione group .Physical And Chemical Properties Analysis

The molecular weight of SPDP-PEG6-NHS ester is 647.8 g/mol .Wissenschaftliche Forschungsanwendungen

Proteomics Research

SPDP-PEG6-NHS ester is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein-protein interactions, post-translational modifications, and changes in protein expression .

Crosslinking of Proteins

SPDP-PEG6-NHS ester is used for crosslinking of proteins . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester that reacts with lysine residues to form a stable amide bond. The other end of the spacer arm is terminated in the pyridyl disulfide group that reacts with sulfhydryls to form a reversible disulfide bond .

Protein Labeling & Modification

This compound is used in protein labeling and modification . It can add sulfhydryl groups to proteins by attachment to lysine residues .

Bioconjugation

SPDP-PEG6-NHS ester is used in bioconjugation . It is used in the preparation of antibody-enzyme and other bioconjugates via a two-step reaction .

Immunotoxin Conjugates Preparation

It is used in the preparation of immunotoxin conjugates . These are proteins that have been engineered to make a toxin that is specifically toxic to certain types of cells .

PROTACs Synthesis

SPDP-PEG6-NHS ester is a PEG-based linker for PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

PEGylation

SPDP-PEG6-NHS ester is used in PEGylation . PEGylation is the process of attaching the strands of the polymer PEG (polyethylene glycol) to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .

Amine-to-Sulfhydryl Conjugation

SPDP-PEG6-NHS ester is used for amine-to-sulfhydryl conjugation . It reacts with sulfhydryl groups to form disulfide bonds and with free amines to form amide bonds .

Wirkmechanismus

Target of Action

The primary targets of SPDP-PEG6-NHS ester are proteins with amine and thiol groups . This compound is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .

Mode of Action

SPDP-PEG6-NHS ester acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The SPDP crosslinker in the compound is reactive towards amine and thiol groups and contains a cleavable disulfide bond .

Biochemical Pathways

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This degradation process is a part of the protein quality control system and plays a crucial role in numerous cellular processes.

Result of Action

The primary result of SPDP-PEG6-NHS ester’s action is the selective degradation of target proteins . This can lead to the modulation of cellular processes controlled by these proteins, potentially providing a basis for targeted therapy strategies.

Action Environment

The action of SPDP-PEG6-NHS ester can be influenced by various environmental factors. For instance, its membrane permeability allows for intracellular reactions to take place . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N3O11S2/c31-23(7-22-42-43-24-3-1-2-8-29-24)28-9-11-36-13-15-38-17-19-40-21-20-39-18-16-37-14-12-35-10-6-27(34)41-30-25(32)4-5-26(30)33/h1-3,8H,4-7,9-22H2,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEOEXUDNQGULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N3O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SPDP-PEG6-NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)

![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)